molecular formula C14H12I2 B1340420 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl CAS No. 69571-02-4

4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl

Cat. No. B1340420
CAS RN: 69571-02-4
M. Wt: 434.05 g/mol
InChI Key: WHFMNDMHTIOIMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “4,4’-Diiodo-2,2’-dimethyl-1,1’-biphenyl” can be achieved through an Ullmann coupling procedure . In this procedure, a mixture of carbazole and 4,4-diiodobiphenyl or 1,4-diiodobenzene is purged with nitrogen for 30 minutes in 1,2-dichlorobenzene. Potassium carbonate (K2CO3), copper powder, and 18-crown-6 are added to the mixture and the resulting mixture is refluxed under a nitrogen atmosphere for 3 days. The organic phase is then filtered and the solvent removed under vacuum. The product is purified with column chromatography .


Molecular Structure Analysis

The molecular formula of “4,4’-Diiodo-2,2’-dimethyl-1,1’-biphenyl” is C14H12I2 . The molecular weight is 434.05 g/mol . The structure consists of two phenyl rings connected by a single bond, with iodine and methyl groups attached to the carbon atoms .


Physical And Chemical Properties Analysis

“4,4’-Diiodo-2,2’-dimethyl-1,1’-biphenyl” is a solid at room temperature . It has a melting point of 95-100 °C . The compound is poorly soluble in water . Its LogP (octanol-water partition coefficient) values suggest that it is lipophilic .

Scientific Research Applications

1. Electrochemical Response and Molecular Structures

Research on derivatives of 1,1'-biphenyl, such as tetra(aryl)benzidenes, which include compounds structurally similar to 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl, has shown that these compounds undergo reversible electron oxidations. The introduction of methyl groups at specific positions of the biphenyl moiety can electronically decouple arylamine moieties, influencing the electrochemical response of these compounds (Low et al., 2004).

2. Polymer Synthesis

This compound is used in the synthesis of poly(dimethyl biphenylene), exploring its ability to combine good solubility with chain extension properties. These properties are significant in the development of polymers with specific phase characteristics like a lyotropic nematic phase (Krigbaum & Krause, 1978).

3. Chiral Chromatographic Studies

The compound has been studied in the context of chiral chromatography. Research on chiral 1,1'-biphenyls, which include compounds similar to this compound, has contributed to understanding the chromatographic resolution and absolute configurations of these compounds, which is crucial in the separation and analysis of enantiomers (Lončar-Tomašcović et al., 2000).

4. Organic Synthesis Applications

It is utilized as a reactant in various organic synthesis processes. For example, its derivatives are used in the synthesis of different biphenyl compounds, showcasing its versatility in organic reactions and compound formations (Elsom et al., 2003).

5. Development of Fluorescent Probes

This compound derivatives have been explored for their potential in developing highly sensitive fluorescent probes. These probes are significant in monitoring pH and solvent proticity, which are essential in various analytical and biochemical applications (Maus & Rurack, 2000).

6. Pharmaceutical Research

Derivatives of this compound have been synthesized for potential pharmaceutical applications. Studies have focused on their synthesis, structural analysis, and potential as inhibitors in various biochemical pathways, highlighting their relevance in drug discovery and medicinal chemistry (Kwong et al., 2017).

Safety and Hazards

The compound is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H318 (causes serious eye damage) and H410 (very toxic to aquatic life with long-lasting effects) . Precautionary measures include avoiding release to the environment and wearing protective gloves/eye protection .

properties

IUPAC Name

4-iodo-1-(4-iodo-2-methylphenyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12I2/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFMNDMHTIOIMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)C2=C(C=C(C=C2)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60549768
Record name 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69571-02-4
Record name 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69571-02-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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